1-(3-Bromo-5-chlorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWFDTXICLHPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599327 | |

| Record name | 1-(3-Bromo-5-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154257-85-9 | |

| Record name | 1-(3-Bromo-5-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-5'-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromo-5-chlorophenyl)ethanone: Properties, Synthesis, and Reactivity

This guide provides an in-depth analysis of 1-(3-bromo-5-chlorophenyl)ethanone, a key halogenated acetophenone derivative. Valued in synthetic organic chemistry, particularly within pharmaceutical and materials science research, this molecule serves as a versatile building block. Its distinct substitution pattern, featuring bromine and chlorine atoms meta to an acetyl group, allows for selective and sequential functionalization, making it an asset in the construction of complex molecular architectures. This document will detail its fundamental properties, spectroscopic signature, synthesis protocols, and critical reactivity patterns, with a focus on its application in modern cross-coupling chemistry.

Molecular Overview and Identification

This compound, also known as 3'-Bromo-5'-chloroacetophenone, is an aromatic ketone characterized by a benzene ring substituted with bromo, chloro, and acetyl groups at positions 3, 5, and 1, respectively.[1][2] This trifunctional arrangement is pivotal to its synthetic utility. The electron-withdrawing nature of the acetyl group and the halogens deactivates the aromatic ring, while the differential reactivity of the C-Br and C-Cl bonds provides a handle for regioselective modifications.

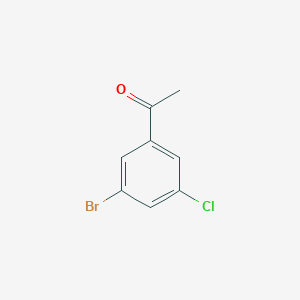

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 154257-85-9 | [1][3] |

| Molecular Formula | C₈H₆BrClO | [1][3] |

| Molecular Weight | 233.49 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)Br)Cl | [1] |

| InChIKey | IEWFDTXICLHPTE-UHFFFAOYSA-N | [1] |

| Physical Form | Wooly crystalline powder, Faint lemon to white solid | [2] |

| Boiling Point | 301.5 ± 32.0 °C (Predicted) | [2] |

| Density | 1.566 g/cm³ (Predicted) |[2] |

Spectroscopic and Analytical Characterization

Accurate characterization is fundamental to confirming the identity and purity of a synthetic intermediate. The spectroscopic data for this compound are distinctive, reflecting its unique electronic and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by signals in the aromatic region corresponding to the three protons on the phenyl ring and a singlet in the aliphatic region for the acetyl methyl group.[2] The splitting patterns of the aromatic protons are indicative of their meta-coupling relationships.

Table 2: ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |

|---|---|---|---|---|

| 7.97 - 7.95 | m | - | Ar-H | [2] |

| 7.85 | dd | 1.5 | Ar-H | [2] |

| 7.71 | t | 1.8 | Ar-H | [2] |

| 2.59 | s | - | -CH₃ |[2] |

The ¹³C NMR spectrum would be expected to show eight distinct signals: six for the aromatic carbons (four substituted, two unsubstituted) and two for the acetyl group (carbonyl and methyl).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone is a prominent feature.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description | Source |

|---|---|---|---|

| 1687 | C=O | Ketone, Aryl | [2] |

| ~3100-3000 | C-H | Aromatic C-H Stretch | - |

| ~1600-1450 | C=C | Aromatic Ring Stretch | - |

| ~1100-1000 | C-Cl | Aryl-Cl Stretch | - |

| ~600-500 | C-Br | Aryl-Br Stretch | - |

Mass Spectrometry (MS)

Electron Spray Ionization Mass Spectrometry (ESIMS) reveals a molecular ion peak [M+H]⁺ at m/z 233, which corresponds to the compound's molecular weight.[2] The isotopic pattern of this peak is highly characteristic, showing contributions from the two isotopes of bromine (⁷⁹Br, ⁸¹Br) and two isotopes of chlorine (³⁵Cl, ³⁷Cl), providing definitive confirmation of the elemental composition.

Synthesis Protocol: Lithiation-Acylation Approach

While several synthetic routes exist, a reliable method involves the selective lithiation of a dibromo-chloro precursor followed by acylation. This approach offers good control and yields.[2]

Experimental Protocol

Objective: To synthesize this compound from 1,3-dibromo-5-chlorobenzene.

Materials:

-

1,3-Dibromo-5-chlorobenzene

-

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

-

N,N-Dimethylacetamide (DMA) or Acetyl Chloride

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Acetone for elution

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,3-dibromo-5-chlorobenzene (1.0 eq) and dissolve in anhydrous diethyl ether (approx. 3.3 mL per mmol of substrate).[2]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The substrate may precipitate.[2]

-

Lithiation: While maintaining vigorous stirring, add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. The bromine at the more sterically accessible position (between two hydrogens) is preferentially exchanged. A color change to bright yellow is typically observed.[2]

-

Stirring: Continue stirring the mixture at -78 °C for 30-60 minutes.

-

Acylation: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the residue by silica gel column chromatography using a hexane/acetone gradient (e.g., 0-15% acetone) to afford the final product as a white or pale yellow solid.[2]

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity for selective functionalization. The different reactivities of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions are the cornerstone of its utility. Generally, the C-Br bond undergoes oxidative addition to a Pd(0) catalyst more readily than the C-Cl bond, allowing for selective chemistry at the bromine-substituted position.[4]

Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[5][6] By carefully selecting the catalyst and conditions, one can selectively couple an organoboron reagent at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

Caption: Workflow for selective Suzuki-Miyaura cross-coupling.

Protocol: Selective Arylation at the C-Br Position

-

Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[5][7]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 eq).

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[5][8] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to a temperature between 80-110 °C under a nitrogen atmosphere and monitor the reaction by TLC or LC-MS.[7][8]

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Selective Buchwald-Hartwig Amination

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry.[9][10] The C-Br bond is again the more reactive site, enabling the selective introduction of primary or secondary amines.

Caption: Key components for Buchwald-Hartwig amination.

Protocol: Selective Amination at the C-Br Position

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.1-1.2 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).[4][7]

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the mixture, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent. Concentrate the filtrate.

-

Purification: Purify the residue by column chromatography to isolate the desired aryl amine product.

Applications in Medicinal Chemistry

The 3,5-disubstituted acetophenone core is a common scaffold in the design of biologically active molecules. The ability to introduce diverse functionalities at the 3-position via cross-coupling, while retaining the 5-chloro substituent and the acetyl "handle," makes this compound a valuable starting material. The chlorine atom itself is a common feature in many FDA-approved drugs, where it can modulate lipophilicity, metabolic stability, and binding interactions.[11] The acetyl group can be further elaborated through reactions such as aldol condensations, reductions to alcohols, or conversion to oximes, expanding the accessible chemical space for drug discovery programs.

Safety and Handling

GHS Hazard Classification: this compound is classified as a hazardous substance.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12][13]

-

P264: Wash skin thoroughly after handling.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

Handling and Storage:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Store in a tightly closed container in a dry, cool place. The material should be sealed in dry conditions and stored at room temperature.[2][15]

-

Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(3-Bromo-5-chloro-4-fluorophenyl)ethanone. National Center for Biotechnology Information.

- American Elements. (n.d.). This compound.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- MySkinRecipes. (n.d.). 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- The Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone. National Center for Biotechnology Information.

- NIST. (n.d.). Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook.

- PubChem. (n.d.). 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. National Center for Biotechnology Information.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.

- ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h).

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Some Novel Chalcones.

- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook.

- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). Ethanone, 2-bromo-1-(4-chlorophenyl)-, oxime, (Z)-.

- NIST. (n.d.). Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. National Center for Biotechnology Information.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-chlorophenylethanone | 154257-85-9 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. youtube.com [youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound | 154257-85-9 [sigmaaldrich.com]

An In-depth Technical Guide to 1-(3-Bromo-5-chlorophenyl)ethanone (CAS: 154257-85-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromo-5-chlorophenyl)ethanone, also known as 3'-Bromo-5'-chloroacetophenone, is a halogenated aromatic ketone that serves as a critical intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine and a chlorine atom at the meta positions relative to the acetyl group, provides distinct reactivity and makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in chemical research and pharmaceutical development.

Introduction and Core Compound Identification

This compound is a solid organic compound characterized by an acetophenone core substituted with both bromine and chlorine. This dual halogenation on the aromatic ring offers multiple reaction sites, making it a versatile precursor in medicinal chemistry and materials science. Its structural attributes are key to its utility in constructing diverse molecular scaffolds.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: 3'-Bromo-5'-chloroacetophenone, 3-Bromo-5-chlorophenylethanone[1][2]

-

CAS Number: 154257-85-9[2]

-

Molecular Formula: C₈H₆BrClO[2]

-

Molecular Weight: 233.49 g/mol [1]

Physicochemical and Computed Properties

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthesis. Below is a summary of the key properties for this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Molecular Weight | 233.49 g/mol | [1] |

| Exact Mass | 231.92906 Da | [1][3] |

| XLogP3 | 2.9 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 17.1 Ų | [1][3] |

| Complexity | 160 | [1][3] |

| SMILES | CC(=O)C1=CC(Br)=CC(Cl)=C1 | [2] |

| InChI Key | IEWFDTXICLHPTE-UHFFFAOYSA-N | [1] |

Synthesis and Methodologies

The synthesis of substituted acetophenones like this compound typically involves electrophilic aromatic substitution reactions. A common and predictable method is the Friedel-Crafts acylation.

Predicted Synthesis: Friedel-Crafts Acylation

The most direct route for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. In this reaction, the aromatic ring acts as a nucleophile, attacking an acylium ion generated from an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[4]

The bromine and chlorine substituents are ortho-, para-directing; however, due to steric hindrance at the positions ortho to the halogens, the acylation is predicted to occur at the C5 position (para to the bromine and ortho to the chlorine), yielding the desired product.

Diagram 1: Predicted Friedel-Crafts Acylation Workflow

Caption: Predicted synthesis of this compound via Friedel-Crafts acylation.

General Experimental Protocol for Friedel-Crafts Acylation

Causality: This protocol is designed based on established procedures for acylating halogenated benzenes.[4] The use of an inert solvent like dichloromethane (DCM) is crucial to dissolve the reactants and facilitate the reaction without participating in it. The Lewis acid, AlCl₃, is essential for activating the acetyl chloride to form the reactive acylium ion. The reaction is initially cooled to control the exothermic reaction and then allowed to warm to drive it to completion. The aqueous workup neutralizes the catalyst and separates the product.

-

Reaction Setup : In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 1-bromo-3-chlorobenzene and an inert solvent (e.g., dichloromethane). Cool the flask in an ice-water bath to 0-5 °C.

-

Catalyst Addition : Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Acylating Agent Addition : Add acetyl chloride dropwise from the addition funnel over 30-60 minutes.

-

Reaction Progression : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup : Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification : Separate the organic layer. Wash it sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by three main features: the ketone carbonyl group, the acidic α-protons of the methyl group, and the di-halogenated aromatic ring. This trifunctional nature makes it a valuable intermediate.[3]

Reactions at the Carbonyl Group

The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as:

-

Reduction : Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

-

Oxime Formation : Reaction with hydroxylamine produces the corresponding oxime, a common intermediate in the synthesis of more complex nitrogen-containing heterocycles.[5]

-

Wittig Reaction : Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Reactions at the α-Methyl Group

The protons on the methyl group adjacent to the carbonyl are acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile in various reactions.[4]

-

Halogenation : In the presence of a halogen (e.g., Br₂) and an acid or base, the α-methyl group can be halogenated to form α-halo ketones, which are themselves versatile synthetic intermediates.[6]

-

Aldol Condensation : The enolate can react with aldehydes or ketones in aldol condensation reactions to form β-hydroxy ketones, which can be subsequently dehydrated.

Reactions on the Aromatic Ring

The bromine and chlorine atoms provide handles for cross-coupling reactions, which are fundamental in modern drug discovery.[7]

-

Suzuki Coupling : The bromine atom can be selectively coupled with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond.

-

Buchwald-Hartwig Amination : The C-Br or C-Cl bond can be used to form carbon-nitrogen bonds, introducing amine functionalities.

-

Nucleophilic Aromatic Substitution (SNA_r) : While less reactive than activated systems, under forcing conditions, the halogen atoms can be displaced by strong nucleophiles.

Diagram 2: Reactivity and Application Pathways

Caption: Key reaction pathways for this compound in drug development.

Applications in Drug Discovery and Development

Halogenated aromatic ketones are prevalent building blocks in the synthesis of pharmaceuticals. The specific substitution pattern of this compound makes it a precursor for compounds with potential biological activity. For example, similar bromo- and chloro-substituted aromatic moieties are found in molecules investigated as anticancer agents and enzyme inhibitors.[8][9] Its utility lies in its ability to serve as a scaffold onto which various functional groups can be introduced through the reactions described above, allowing for the systematic exploration of chemical space in lead optimization campaigns.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

Hazard Identification

Based on aggregated GHS data, this compound is classified with the following hazards:[1]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[1]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection : Wear impervious, chemically resistant gloves (e.g., nitrile) and a lab coat.[11]

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.[11]

-

General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage

Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important chemical intermediate with well-defined reactivity. Its utility for researchers and drug development professionals stems from the versatile synthetic transformations possible at its carbonyl group, α-methyl position, and the di-halogenated aromatic ring. A thorough understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, enables its effective use in the creation of novel and complex molecules for pharmaceutical and other advanced applications.

References

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f7194]

- ChemScene. 154257-85-9 | this compound. [URL: https://www.chemscene.com/products/1-(3-Bromo-5-chlorophenyl)ethanone-154257-85-9.html]

- PubChem. This compound | C8H6BrClO | CID 19702351. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19702351]

- Biosynth. This compound | 154257-85-9 | EGA25785. [URL: https://www.biosynth.com/p/EGA25785/154257-85-9-1-3-bromo-5-chlorophenylethanone]

- Angene Chemical. Ethanone,1-(3-bromo-5-chlorophenyl)-|154257-85-9. [URL: https://www.angenechemical.com/product/154257-85-9]

- INDOFINE Chemical Company. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE | 59443-15-1. [URL: https://www.indofinechemical.com/product/19-162/3-bromo-5-chloro-2-hydroxyacetophenone]

- ChemicalBook. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis. [URL: https://www.chemicalbook.com/synthesis/59443-15-1.htm]

- Sigma-Aldrich. 3-Bromo-5-chloro-2-hydroxyacetophenone 97 59443-15-1. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/24878585]

- Apollo Scientific. 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | 59443-15-1. [URL: https://www.apolloscientific.co.uk/cas/59443-15-1]

- Echemi. 1-(3-BROMO-4-CHLOROPHENYL)ETHANONE Safety Data Sheets. [URL: https://www.echemi.com/sds/1-(3-BROMO-4-CHLOROPHENYL)ETHANONE-cas-54826-14-1.html]

- 001CHEMICAL. CAS No. 154257-85-9, 3'-Bromo-5'-chloroacetophenone. [URL: https://www.001chemical.com/chem/154257-85-9]

- BenchChem. 1-(3-Bromo-5-nitrophenyl)ethanone | 127413-59-6. [URL: https://www.benchchem.com/product/b5711]

- CP Lab Safety. 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, 5 grams. [URL: https://www.cplabsafety.com/3-bromo-5-chloro-2-hydroxyacetophenone-5-grams.html]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC467310010]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p51001]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC169300250]

- Ambeed. 935-99-9 | 2'-Bromo-5'-chloroacetophenone. [URL: https://www.ambeed.com/products/935-99-9.html]

- Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [URL: https://www.rsc.

- Royal Society of Chemistry. Supporting Information. [URL: https://www.rsc.

- AK Scientific, Inc. Safety Data Sheet. [URL: https://www.aksci.com/sds/R694_sds.pdf]

- MySkinRecipes. This compound. [URL: https://www.myskinrecipes.com/shop/th/products/1-(3-Bromo-5-chlorophenyl)ethanone-pid-121041.html]

- Spectrum Chemical. SAFETY DATA SHEET. [URL: https://www.spectrumchemical.com/msds/TCI-C0611.pdf]

- BenchChem. An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone. [URL: https://www.benchchem.com/uploads/technical-guides/An-In-depth-Technical-Guide-to-the-Reactivity-of-1-(2,4,5-trichlorophenyl)ethanone.pdf]

- Google Patents. ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives. [URL: https://patents.google.

- NIST. Ethanone, 1-(3-bromophenyl)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2142634&Type=IR-SPEC&Index=1]

- Merck Millipore. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/GB/en/sds/millipore/559398]

- Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones using Ultrasound. [URL: https://ajomc.com/abstract/a-facile-efficient-and-eco-friendly-synthesis-of-bromoacetophenones-using-ultrasound-421.html]

- PubMed. Recent applications of click chemistry in drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/27824285/]

- AMERICAN ELEMENTS. This compound | CAS 154257-85-9. [URL: https://www.americanelements.com/1-3-bromo-5-chlorophenyl-ethanone-154257-85-9]

- ResearchGate. Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). [URL: https://www.researchgate.net/figure/Figure-S15-1-H-NMR-spectrum-of-1-3-Chlorophenyl-ethanone-oxime-2h_fig16_321852445]

- MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [URL: https://www.mdpi.com/1420-3049/27/19/6628]

- PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. [URL: https://pubmed.ncbi.nlm.nih.gov/33493928/]

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [URL: http://www.hymasynthesis.com/]

Sources

- 1. This compound | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. angenechemical.com [angenechemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Recent applications of click chemistry in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 1-(3-Bromo-5-chlorophenyl)ethanone

Abstract: This technical guide provides a comprehensive overview of 1-(3-Bromo-5-chlorophenyl)ethanone, a halogenated aromatic ketone of significant interest as a building block in synthetic organic chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol via Friedel-Crafts acylation with mechanistic insights, and presents a thorough analysis of its molecular structure through modern spectroscopic techniques. Detailed methodologies for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided, along with an interpretation of the resulting data. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights.

Introduction and Physicochemical Profile

This compound, also known as 3'-Bromo-5'-chloroacetophenone, is a disubstituted aromatic ketone. Its structure, featuring a bromine and a chlorine atom on the phenyl ring, makes it a versatile intermediate for introducing the 3-bromo-5-chlorophenyl moiety into more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. The electron-withdrawing nature of the halogens and the acetyl group deactivates the aromatic ring, influencing its reactivity in subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3'-Bromo-5'-chloroacetophenone, 3-Bromo-5-chloroacetophenone | [1] |

| CAS Number | 154257-85-9 | [1][2] |

| Molecular Formula | C₈H₆BrClO | [1][2] |

| Molecular Weight | 233.49 g/mol | [1] |

| Appearance | Solid (typical) | [3] |

| Storage | Sealed in dry, room temperature conditions | [3][4] |

Synthesis via Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This reaction is a cornerstone of synthetic chemistry for forming carbon-carbon bonds with aromatic rings.[5]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acylating agent like acetyl chloride or acetic anhydride.[5][6]

Causality in Reagent Selection:

-

1-Bromo-3-chlorobenzene (Substrate): The starting material. Both bromine and chlorine are ortho-, para-directing deactivators. However, the incoming acetyl group is directed to the C5 position (meta to both halogens) due to the combined deactivating effect and steric hindrance at the ortho positions.

-

Acetyl Chloride (Acylating Agent): Provides the acetyl group (CH₃CO-). It is highly reactive and a common choice for this transformation.[7]

-

Aluminum Chloride (Lewis Acid Catalyst): This is the critical catalyst. It coordinates with the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion (CH₃CO⁺).[8] A stoichiometric amount is required as AlCl₃ complexes with the final ketone product.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard laboratory methods for Friedel-Crafts acylation.[6][9]

Materials:

-

1-bromo-3-chlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous AlCl₃ (1.1 eq).[9] Suspend the AlCl₃ in anhydrous DCM.

-

Addition of Reactants: Cool the suspension in an ice bath to 0°C. Add 1-bromo-3-chlorobenzene (1.0 eq) to the flask. Add acetyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture again in an ice bath. Very cautiously pour the mixture onto a beaker of crushed ice, stirring vigorously.[9] Add concentrated HCl to dissolve any precipitated aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic extracts and wash sequentially with water, 2M NaOH solution, and finally with brine.[9]

-

Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Structural Elucidation via Spectroscopy

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides an unambiguous structural assignment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, we expect two distinct regions in the spectrum: the aromatic region and the aliphatic region.

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.5-2.6 ppm. This signal integrates to 3 protons. Its downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons (-ArH): The three protons on the phenyl ring are chemically non-equivalent and will appear as distinct signals in the downfield region (δ 7.5-8.0 ppm). They will exhibit small meta-couplings (J ≈ 1.5-2.5 Hz), appearing as triplets or multiplets.

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| -C(O)CH ₃ | ~2.6 | Singlet (s) | 3H |

| Ar-H | ~7.7-8.0 | Multiplets (m) | 3H |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) | Rationale |

| C =O | ~195-197 | Typical for an aromatic ketone carbonyl. |

| C -C(O) (ipso) | ~138-140 | Quaternary carbon attached to the acetyl group. |

| C -Br | ~122-124 | Carbon directly bonded to bromine. |

| C -Cl | ~135-137 | Carbon directly bonded to chlorine. |

| Ar-C H | ~127-135 | Aromatic carbons bonded to hydrogen. |

| -C H₃ | ~26-27 | Methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ , which is characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Signals for the methyl group appear just below 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Medium to weak bands are expected around 1570-1600 cm⁻¹ .

-

C-Br / C-Cl Stretch: These vibrations appear in the fingerprint region, typically below 800 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic cluster of peaks will be observed. The nominal molecular weight is 232/234/236. The most intense peaks in the cluster will be at m/z 232 (C₈H₆⁷⁹Br³⁵Cl) and m/z 234 (C₈H₆⁸¹Br³⁵Cl and C₈H₆⁷⁹Br³⁷Cl).

-

Key Fragmentation: The most prominent fragmentation is the α-cleavage to lose the methyl group (•CH₃), resulting in a stable acylium ion. This will produce a fragment with a characteristic isotopic pattern around m/z 217/219/221 . Another common fragmentation is the loss of the entire acetyl group (•COCH₃), leading to a bromochlorophenyl cation fragment around m/z 189/191/193 .

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed the essential technical aspects of this compound, from its synthesis to its structural confirmation. The Friedel-Crafts acylation provides a reliable route for its preparation, and a multi-spectroscopic approach (NMR, IR, MS) offers a self-validating system for its characterization. The data and protocols presented herein serve as a robust resource for scientists utilizing this key chemical intermediate in their research and development endeavors.

References

- PubChem.this compound.

- University of Siegen.Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department Chemie und Biologie. [Link]

- American Elements.this compound.[Link]

- The Royal Society of Chemistry.

- Supporting Inform

- PubChem.1-(3-Bromo-5-chlorophenyl)-2-chloroethanone.

- Supporting Information.Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin.[Link]

- StuDocu.

- Chemistry LibreTexts.16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[Link]

- SpectraBase.Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts.[Link]

- Chemguide.

- Master Organic Chemistry.EAS Reactions (3)

Sources

- 1. This compound | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 154257-85-9 [sigmaaldrich.com]

- 4. 154257-85-9|this compound|BLD Pharm [bldpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

1-(3-Bromo-5-chlorophenyl)ethanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-5-chlorophenyl)ethanone

Introduction

This compound, also known as 3'-Bromo-5'-chloroacetophenone, is a key substituted aromatic ketone.[1][2] Its disubstituted phenyl ring makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of three distinct functional points—the ketone carbonyl group and the bromo and chloro substituents at the meta positions—allows for a variety of subsequent chemical transformations, such as nucleophilic additions, reductions, and cross-coupling reactions.

This guide provides a comprehensive overview of a primary and robust pathway for the synthesis of this compound, focusing on the well-established Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings, regiochemical control, a detailed experimental protocol, and critical safety considerations, providing researchers and drug development professionals with a thorough understanding of its preparation.

Core Synthesis Pathway: The Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene.[3][4] This reaction is a cornerstone of organic chemistry, providing a powerful tool for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring through electrophilic aromatic substitution.[5][6]

Causality Behind Experimental Choices

-

Aromatic Substrate: 1-Bromo-3-chlorobenzene The choice of 1-bromo-3-chlorobenzene (m-chlorobromobenzene) as the starting material is dictated by the target molecule's substitution pattern.[7][8][9] Both bromine and chlorine are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack compared to benzene. However, they are also ortho, para-directors due to the resonance contribution of their lone pairs. In this specific substrate, the potential sites for substitution are C2, C4, and C6. The C2 position is sterically hindered by the two adjacent halogens. The C4 and C6 positions are electronically favored. The acylation reaction will predominantly occur at the C5 position (which becomes C1 in the final product nomenclature), which is para to the bromine atom and ortho to the chlorine atom. This regioselectivity is a critical aspect of the synthesis.

-

Acylating Agent: Acetyl Chloride or Acetic Anhydride Acetyl chloride (CH₃COCl) is a common acylating agent for this transformation.[10] Alternatively, acetic anhydride ((CH₃CO)₂O) can be used.[11] Both serve as the source for the electrophilic acylium ion.

-

Catalyst: Aluminum Chloride (AlCl₃) A strong Lewis acid catalyst is essential to generate a sufficiently reactive electrophile to overcome the deactivation of the aromatic ring by the halogens.[4] Aluminum chloride (AlCl₃) is the most common and effective catalyst for this purpose.[3][12] It coordinates with the acylating agent to generate the highly electrophilic acylium ion.[5] Due to the formation of a stable complex between the product ketone and AlCl₃, a stoichiometric amount (or a slight excess) of the catalyst is required, rather than a catalytic amount.[12] Iron(III) chloride (FeCl₃) can also be used as a milder, alternative Lewis acid catalyst.[13][14]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-defined three-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) abstracts the chloride from acetyl chloride, forming a resonance-stabilized acylium ion. This ion is a potent electrophile.[4][5][12]

-

Electrophilic Attack: The π-electron system of the 1-bromo-3-chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Deprotonation and Aromatization: The tetrachloroaluminate ion (AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the ketone product complexed with AlCl₃.[12] An aqueous workup is then required to hydrolyze this complex and isolate the final product.

Caption: Mechanism of Friedel-Crafts Acylation.

Quantitative Data Summary

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Moles (equiv) | Amount |

| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 191.45[9] | 1.63 | 1.0 | User Defined |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.10 | 1.1 | Calculated |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 2.48 | 1.1 | Calculated |

| This compound | C₈H₆BrClO | 233.49[1] | N/A | 1.0 (Theoretical) | Calculated |

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Nitrogen or argon inert atmosphere setup

-

Gas trap (funnel inverted over a beaker of NaOH solution to neutralize evolved HCl)[15]

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reagents:

-

1-Bromo-3-chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)[16]

-

Acetyl chloride (CH₃COCl)[16]

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser (topped with the gas trap), and a stopper under an inert atmosphere. Charge the flask with anhydrous aluminum chloride (1.1 equiv) and anhydrous dichloromethane. Begin stirring the suspension.[16]

-

Cooling: Cool the stirred suspension to 0 °C using an ice/water bath.

-

Substrate Addition: Add 1-bromo-3-chlorobenzene (1.0 equiv) to the dropping funnel, diluted with a small amount of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.

-

Acylating Agent Addition: Charge the dropping funnel with acetyl chloride (1.1 equiv) diluted with anhydrous DCM. Add the acetyl chloride solution dropwise to the reaction mixture over 30-40 minutes. The addition is exothermic, and the rate should be controlled to keep the internal temperature below 10 °C.[16] Copious HCl gas will evolve during this step.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture again in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.[16] Very slowly and carefully, pour the reaction mixture into the stirred ice/HCl mixture. This will decompose the aluminum chloride complex in a highly exothermic process.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[11][16]

-

Washing: Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[11][17]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[16]

-

Purification: The crude product, often an oil or a low-melting solid, can be purified by vacuum distillation or silica gel column chromatography to afford the pure this compound.[2][17]

Caption: Synthesis and Purification Workflow.

Safety and Handling

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

-

Acetyl Chloride: Corrosive and a lachrymator. Reacts with moisture to produce HCl. All manipulations should be performed in a fume hood.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area or fume hood.

-

Reaction Hazards: The reaction is exothermic and generates a significant amount of corrosive HCl gas. A proper gas trap is mandatory to prevent its release into the laboratory.[15] The quenching step is also highly exothermic and must be performed slowly and with caution.

Conclusion

The Friedel-Crafts acylation of 1-bromo-3-chlorobenzene provides an efficient and reliable pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is crucial for a successful outcome. Careful control of reaction conditions, especially temperature during the addition of reagents, and adherence to strict safety protocols are paramount due to the hazardous nature of the chemicals involved. The resulting ketone is a valuable building block, and this robust synthetic method ensures its accessibility for further applications in research and development.

References

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Wikipedia. (2023). Friedel–Crafts reaction.

- PubChem. (n.d.). This compound.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.

- Clark, J. (n.d.). Friedel-Crafts acylation of benzene.

- PubChem. (n.d.). 1-(3-Bromo-5-chloro-4-fluorophenyl)ethanone.

- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.

- AMERICAN ELEMENTS. (n.d.). This compound.

- Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.

- StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.

- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Organic Syntheses. (n.d.). Acetophenone, p-bromo-.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Google Patents. (n.d.). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.

- The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.

- Pharmaceutical Intermediate Info. (n.d.). The Role of 1-Bromo-3-Chlorobenzene in Pharmaceutical Intermediates.

- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....

- Matrix Fine Chemicals. (n.d.). 1-BROMO-3-CHLOROBENZENE | CAS 108-37-2.

- NIST. (n.d.). Benzene, 1-bromo-3-chloro-.

- Fisher Scientific. (n.d.). BLD Pharm 5GR this compound, Quantity: 5 Gramm.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

- 1. This compound | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-chlorophenylethanone | 154257-85-9 [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. 1-BROMO-3-CHLOROBENZENE | CAS 108-37-2 [matrix-fine-chemicals.com]

- 9. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 16. websites.umich.edu [websites.umich.edu]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safety and Hazards of 1-(3-Bromo-5-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer and adhere to all institutional and regulatory safety protocols.

Preamble: A Proactive Stance on the Safety of a Versatile Building Block

1-(3-Bromo-5-chlorophenyl)ethanone, a halogenated aromatic ketone, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its utility in medicinal chemistry and materials science is significant; however, the very features that make it a reactive and useful synthon—the presence of bromine and chlorine on an aromatic ring—also confer a distinct hazard profile that demands a comprehensive and proactive safety strategy. This guide, intended for laboratory researchers and drug development professionals, provides an in-depth analysis of the known and potential hazards associated with this compound. As a Senior Application Scientist, the focus extends beyond a mere recitation of safety data to an elucidation of the scientific rationale behind recommended safety protocols, empowering researchers to not only follow procedures but to understand and internalize a culture of safety when handling this and similar chemical entities.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of the physicochemical properties of a compound is paramount to anticipating its behavior under various laboratory conditions. While comprehensive toxicological data for this compound is not extensively published, its structural alerts—a halogenated aromatic ketone—warrant a cautious approach, assuming a toxicological profile similar to related compounds until proven otherwise.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value | Source |

| Chemical Formula | C₈H₆BrClO | PubChem[1] |

| Molecular Weight | 233.49 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Boiling Point | 297.4 °C at 760 mmHg | American Elements[2] |

| Flash Point | 133.7 °C | American Elements[2] |

| Storage Temperature | Room Temperature, in a dry, sealed container | BLDpharm[3], Sigma-Aldrich |

Toxicological Summary:

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as a hazardous substance.

Table 2: GHS Hazard Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning [1]

Section 3: Proactive Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves not only responding to incidents but actively preventing them through a deep understanding of the risks and the implementation of robust control measures.

Caption: Risk Mitigation Workflow for this compound.

Step-by-Step Safe Handling Protocol:

-

Preparation and Engineering Controls:

-

Rationale: To minimize inhalation exposure to the fine powder or potential vapors.

-

Protocol: All manipulations, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. Ensure the fume hood sash is kept at the lowest practical height.

-

-

Personal Protective Equipment (PPE):

-

Rationale: To prevent skin and eye contact, which can cause irritation.

-

Protocol:

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Wear nitrile gloves. For extended operations or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before and during use.

-

Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Ensure that shoes completely cover the feet.

-

-

-

Chemical Storage and Segregation:

-

Rationale: To prevent accidental reactions with incompatible materials.

-

Protocol: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from strong oxidizing agents and strong bases.

-

-

Waste Disposal:

-

Rationale: As a halogenated organic compound, it requires special disposal procedures to prevent environmental contamination.

-

Protocol: Dispose of waste this compound and any contaminated materials in a designated, labeled hazardous waste container for halogenated organic compounds. Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

-

Section 4: Emergency Response and First-Aid Measures

Rapid and appropriate response to an exposure or spill is critical in mitigating potential harm.

Table 3: Emergency and First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures:

-

Evacuation and Ventilation: Immediately evacuate the area of the spill. Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

-

Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

-

Reporting: Report the spill to the appropriate environmental health and safety (EHS) department in accordance with institutional protocols.

Section 5: Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is crucial for preventing hazardous reactions.

-

Chemical Stability: The compound is stable under normal laboratory conditions of temperature and pressure.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may lead to vigorous or exothermic reactions.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[10]

Conclusion: A Commitment to Informed Safety

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a thorough understanding and respectful handling of its potential hazards. By integrating the principles of proactive risk assessment, robust engineering controls, appropriate personal protective equipment, and diligent emergency preparedness, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate. The absence of comprehensive toxicological data should not be viewed as an indication of low toxicity but rather as a call for heightened vigilance and a conservative approach to safety.

References

- Janeczko, T., Bąkowski, W., Walczak, E., Robak, M., & Dmochowska-Gładysz, J. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. 3 Biotech, 5(4), 447-455. [Link]

- Janeczko, T., Bąkowski, W., Walczak, E., Robak, M., & Dmochowska-Gładysz, J. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. PubMed, [Link]

- Janeczko, T., Bąkowski, W., Walczak, E., Robak, M., & Dmochowska-Gładysz, J. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains.

- Janeczko, T., Bąkowski, W., Walczak, E., et al. (2014). Biotransformation of Acetophenone and Its Halogen Derivatives by Yarrowia Lipolytica Strains. Amanote Research, [Link]

- 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. PubChem, [Link]

- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI, [Link]

- Brominated and Chlorinated Flame Retardants: The San Antonio St

- RSC Advances REVIEW - The Royal Society of Chemistry. Royal Society of Chemistry, [Link]

- This compound. PubChem, [Link]

- This compound. American Elements, [Link]

- 3'-Bromoacetophenone Safety Data Sheet. Thermo Fisher Scientific, [Link]

- 3-Bromo-5-chlorophenol. PubChem, [Link]

- 1-(3-Bromo-5-chloro-4-fluorophenyl)ethanone. PubChem, [Link]

- [Toxicity of selected brominated arom

- Health consequences of exposure to brominated flame retardants: a system

- 1-(2-Bromo-5-chlorophenyl)ethanone. PubChem, [Link]

- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, [Link]

- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI, [Link]

- Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay.

- Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. PubMed, [Link]

- 1-(3,5-Dibromo-2-chlorophenyl)ethan-1-one.

Sources

- 1. This compound | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. bldpharm.com [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Biotransformation of Acetophenone and Its Halogen [research.amanote.com]

- 10. cetjournal.it [cetjournal.it]

A Comprehensive Spectroscopic Guide to 1-(3-Bromo-5-chlorophenyl)ethanone

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is paramount. 1-(3-Bromo-5-chlorophenyl)ethanone is a substituted acetophenone derivative, a class of compounds frequently utilized as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its utility is predicated on the three reactive sites: the carbonyl group, and the bromine and chlorine substituents on the aromatic ring, which can be targeted in various cross-coupling and derivatization reactions.

This technical guide provides an in-depth analysis of the key spectroscopic data required to unambiguously identify and characterize this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous structures to present a robust, predictive analysis. This approach not only serves as a reference for this particular molecule but also as an instructional framework for characterizing similarly substituted aromatic ketones. We will explore the causality behind the expected spectral features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS).

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthetic organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Proton (¹H) Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.[1]

-

Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[2]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration (quantification).[2]

-

Number of Scans: 8 to 16 scans are typically averaged to improve the signal-to-noise ratio.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied. The chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

The structure of this compound features two distinct proton environments: the acetyl methyl protons and the aromatic protons.

Caption: Structure of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~2.62 | Singlet (s) | 3H | -C(=O)CH₃ |

| B | ~7.85 | Triplet (t), J ≈ 1.8 Hz | 1H | Ar-H (H-4) |

| C | ~7.95 | Triplet (t), J ≈ 1.8 Hz | 1H | Ar-H (H-2) |

| D | ~8.10 | Triplet (t), J ≈ 1.8 Hz | 1H | Ar-H (H-6) |

Interpretation:

-

Methyl Protons (A): The three protons of the acetyl methyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet . Its chemical shift is expected around 2.6 ppm, downfield from a typical aliphatic methyl group (~0.9 ppm) due to the deshielding effect of the adjacent carbonyl group.[3]

-

Aromatic Protons (B, C, D): Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[4] In this 1,3,5-trisubstituted pattern, all three aromatic protons are distinct.

-

The substituents (-COCH₃, -Br, -Cl) are all electron-withdrawing, which deshields the aromatic protons, shifting them downfield.[4]

-

Splitting Pattern: Each aromatic proton (H-2, H-4, H-6) is coupled to the other two via a four-bond meta-coupling. Meta-coupling constants (⁴J) are typically small, in the range of 1-3 Hz.[5] Therefore, each aromatic proton is expected to appear as a narrow triplet (or more accurately, a doublet of doublets with very similar coupling constants).

-

Chemical Shifts: Predicting the exact order is complex, but we can infer their relative positions. The acetyl group is strongly deshielding to the ortho protons (H-2 and H-6). The halogens also have deshielding inductive effects. The proton at H-4 is meta to both the acetyl and chloro groups and ortho to the bromo group. The protons at H-2 and H-6 are ortho to the acetyl group. Due to the strong deshielding effect of the carbonyl group at the ortho positions, H-2 and H-6 are expected to be the most downfield signals.

-

Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Typically, spectra are acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: The analysis is performed on the same spectrometer, tuning the probe to the ¹³C frequency (e.g., 75 MHz on a 300 MHz instrument).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton noise decoupling (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds. Non-protonated (quaternary) carbons have longer relaxation times and may require a longer delay for reliable detection.[2]

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 256 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ triplet at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The molecule has 8 carbon atoms, but due to the substitution pattern, all are expected to be chemically unique, leading to 8 distinct signals.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~26.7 | -C H₃ | Acetyl methyl carbon, typical range.[3] |

| ~122.5 | C-5 (Ar-C -Br) | Carbon bearing bromine, shifted upfield by heavy atom effect. |

| ~127.0 | C-6 (Ar-C H) | Aromatic CH, influenced by ortho -COCH₃ and meta -Br. |

| ~131.5 | C-2 (Ar-C H) | Aromatic CH, influenced by ortho -COCH₃ and meta -Cl. |

| ~135.0 | C-3 (Ar-C -Cl) | Carbon bearing chlorine. |

| ~136.5 | C-4 (Ar-C H) | Aromatic CH, influenced by ortho -Br & -Cl, meta -COCH₃. |

| ~139.0 | C-1 (Ar-C -C=O) | Quaternary carbon attached to the acetyl group, deshielded. |

| ~196.5 | -C =O | Ketonic carbonyl carbon, highly deshielded.[6] |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of a ketone is the most deshielded, typically appearing in the 190-215 ppm region.[6] Conjugation with the aromatic ring shifts it slightly upfield, to around 196.5 ppm.

-

Methyl Carbon: The acetyl methyl carbon is found in the typical aliphatic region, around 26.7 ppm.[3]

-

Aromatic Carbons: Aromatic carbons resonate between 120-150 ppm.[7]

-